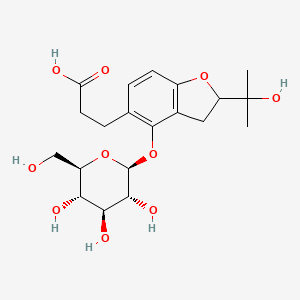
Hyuganoside II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hyuganoside II is an aromatic glycoside isolated from the roots of the plant Angelica furcijuga KITAGAWA, which is indigenous to Japan. This compound is part of a group of glycosides known for their medicinal properties, particularly in traditional Japanese medicine. The roots of Angelica furcijuga have been used to treat various ailments, including hepatopathy, allergosis, inflammation, diabetes, and hypertension .
准备方法
Synthetic Routes and Reaction Conditions: Hyuganoside II is typically isolated from the methanolic extract of the fresh roots of Angelica furcijuga. The extraction process involves several steps:
- The fresh roots are subjected to Diaion HP-20 column chromatography, which separates the components into water, methanol, and acetone-eluted fractions.
- The methanol-eluted fraction is further purified using ordinary and reversed-phase silica gel column chromatographies.
- Finally, high-performance liquid chromatography (HPLC) is employed to isolate this compound as a white powder .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes described above, which are suitable for laboratory-scale production.
化学反应分析
Types of Reactions: Hyuganoside II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its medicinal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted glycosides .
科学研究应用
Hyuganoside II has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and potential to form derivatives with enhanced properties.
Medicine: this compound is explored for its potential therapeutic applications in treating liver diseases, inflammation, diabetes, and hypertension.
作用机制
Hyuganoside II exerts its effects through several molecular targets and pathways:
Nitric Oxide Inhibition: The compound inhibits the production of nitric oxide, a signaling molecule involved in inflammation and immune responses.
Hepatoprotective Activity: this compound protects liver cells from damage by modulating various biochemical pathways, including those involved in oxidative stress and inflammation.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Hyuganoside IIIa and IIIb: These are other glycosides isolated from Angelica furcijuga with similar structures and biological activities.
Hyuganins A-D: These are acylated khellactone-type coumarins from the same plant, known for their vasorelaxant activities.
Uniqueness: Hyuganoside II is unique due to its specific glycosidic structure and its potent inhibitory effects on nitric oxide production. This makes it particularly valuable for research into anti-inflammatory and hepatoprotective therapies .
属性
IUPAC Name |
3-[2-(2-hydroxypropan-2-yl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-20(2,27)13-7-10-11(28-13)5-3-9(4-6-14(22)23)18(10)30-19-17(26)16(25)15(24)12(8-21)29-19/h3,5,12-13,15-17,19,21,24-27H,4,6-8H2,1-2H3,(H,22,23)/t12-,13?,15-,16+,17-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCTFLKUBJQLA-GMMZNBDUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
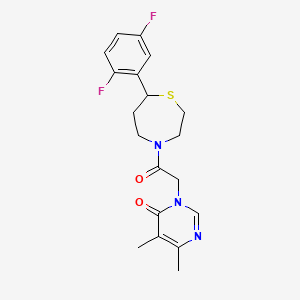
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2467572.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)
![N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467574.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2467575.png)
![3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2467576.png)
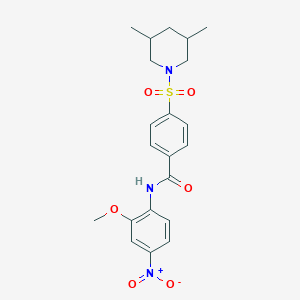
![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2467580.png)
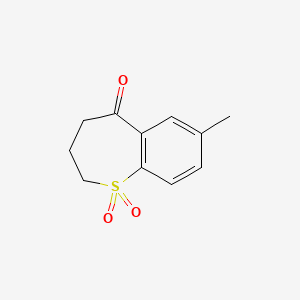
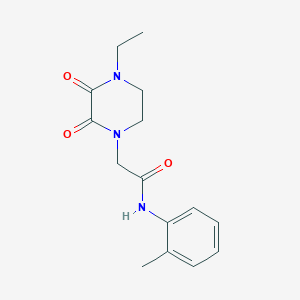
![N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2467584.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2467588.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2467591.png)
